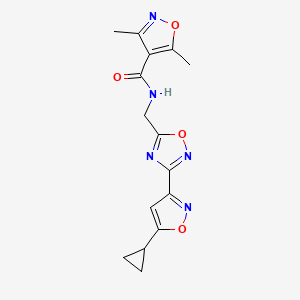
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in many natural products and commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Applications De Recherche Scientifique
Isoxazole and Oxadiazole Derivatives in Antibacterial and Anticonvulsant Activities
Isoxazole and oxadiazole derivatives have been studied for their potential antibacterial and anticonvulsant activities. For instance, aminoazoles, including isoxazole derivatives, have been evaluated in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, demonstrating weak antimicrobial effects against Gram-positive strains, mainly B. subtilis (Murlykina et al., 2017). Additionally, isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used in Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of γ-substituted non-natural amino acids (Pasunooti et al., 2015), which could be significant in developing novel pharmacologically active compounds.
Potential for Anticonvulsant and Antiepileptic Agents
Research on compounds structurally similar to "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide" suggests possible applications in anticonvulsant and antiepileptic therapy. The structural analysis and pharmacological evaluation of enaminones, including those with isoxazole moieties, have been correlated with anticonvulsant activity in animal models (Jackson et al., 2012). Furthermore, novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and evaluated for antiepileptic activity, indicating the importance of the oxadiazole moiety in such pharmacological effects (Rajak et al., 2013).
Applications in Synthetic Chemistry
Isoxazole and oxadiazole derivatives, including carboxamide functionalities, serve as key intermediates in synthetic chemistry, enabling the construction of complex molecules for various applications. For example, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization demonstrates the utility of these components in accessing novel heterocyclic compounds (Vijay Kumar et al., 2012).
Mécanisme D'action
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-7-13(8(2)22-18-7)15(21)16-6-12-17-14(20-24-12)10-5-11(23-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEYIJUSKOHHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
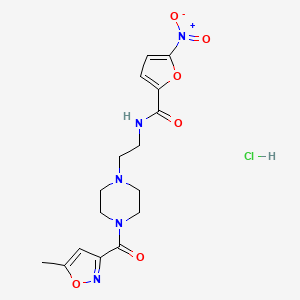
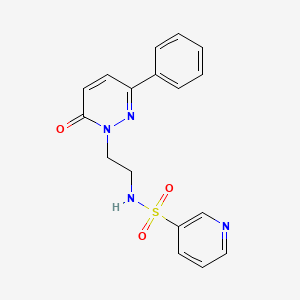
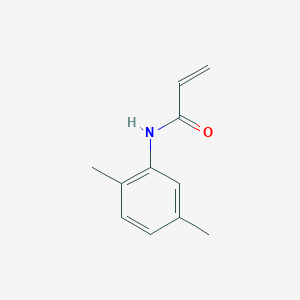
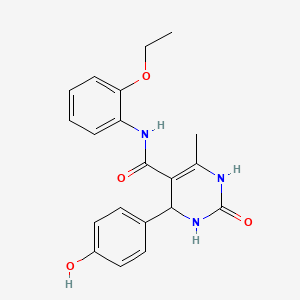
![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)
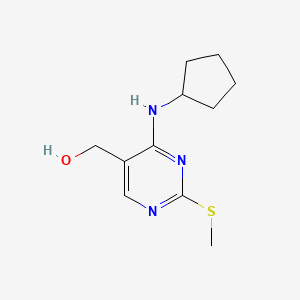
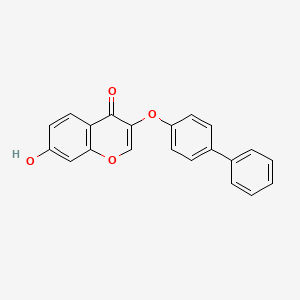
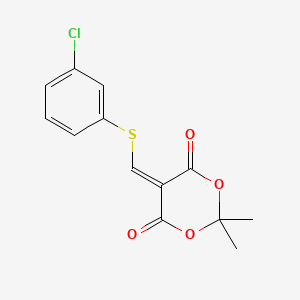
![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)